1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
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Overview
Description
1-(2H-1,3-Benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a synthetic organic compound that features a complex structure combining a benzodioxole ring, a tetrazole ring, and a urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzodioxole Intermediate: Starting from catechol, the benzodioxole ring is formed through a condensation reaction with formaldehyde under acidic conditions.
Synthesis of the Tetrazole Intermediate: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Coupling Reaction: The benzodioxole and tetrazole intermediates are then coupled using a suitable linker, often involving a urea formation reaction. This step typically requires the use of a coupling reagent such as carbodiimide in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions, potentially leading to ring-opening reactions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Amines or hydroxylamines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-(2H-1,3-Benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and tetrazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their activity and function. Specific pathways and targets would depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)-3-(phenyl)urea: Lacks the tetrazole ring, which may affect its biological activity and specificity.
1-(2H-1,3-Benzodioxol-5-yl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea: Similar structure but with a methyl group instead of a phenyl group on the tetrazole ring, potentially altering its pharmacokinetic properties.
Uniqueness: 1-(2H-1,3-Benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both benzodioxole and tetrazole rings allows for diverse interactions with biological targets, making it a versatile compound for various research applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O3/c23-16(18-11-6-7-13-14(8-11)25-10-24-13)17-9-15-19-20-21-22(15)12-4-2-1-3-5-12/h1-8H,9-10H2,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTQFDAHBAFOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NN=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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